Cas no 3113-99-3 ((1R)-1-Cyclohexylethan-1-ol)

(1R)-1-Cyclohexylethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- (R)-1-cyclohexylethanol
- Cyclohexanemethanol, a-methyl-, (R)-
- (1R)-1-cyclohexylethan-1-ol
- (1R)-1-cyclohexylethanol
- 1I7WE95HOJ
- 1-Cyclohexylethanol, (R)-
- (R)-1-Cyclohexylethan-1-ol
- Fema No. 4794, (R)-
- NE18411
- Cyclohexanemethanol, alpha-methyl-, (alphaR)-
- A804270
- Z959151676
- (I+/-R)-I+/--Methylcyclohexanemethanol
- 3113-99-3
- Cyclohexanemethanol, a-methyl-, (aR)-
- AT26083
- DTXSID201302413
- FEMA NO. 4794, R-
- EN300-89233
- JMSUNAQVHOHLMX-SSDOTTSWSA-N
- CYCLOHEXANEMETHANOL, .ALPHA.-METHYL-, (.ALPHA.R)-
- UNII-1I7WE95HOJ
- SCHEMBL1053407
- MFCD14705945
- DB-406169
- AKOS011390957
- CS-0144970
- PS-16567
- (1R)-1-Cyclohexylethan-1-ol
-
- MDL: MFCD14705945
- Inchi: 1S/C8H16O/c1-7(9)8-5-3-2-4-6-8/h7-9H,2-6H2,1H3/t7-/m1/s1
- InChI Key: JMSUNAQVHOHLMX-SSDOTTSWSA-N
- SMILES: O[C@H](C)C1CCCCC1
Computed Properties
- Exact Mass: 128.12000
- Monoisotopic Mass: 128.120115130 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 74.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Molecular Weight: 128.21
- Topological Polar Surface Area: 20.2
Experimental Properties
- PSA: 20.23000
- LogP: 1.94750
(1R)-1-Cyclohexylethan-1-ol Security Information
(1R)-1-Cyclohexylethan-1-ol Customs Data
- HS CODE:2906199090
- Customs Data:
China Customs Code:
2906199090Overview:
2906199090. Other naphthenic alcohols,Cycloenol and cycloterpenol. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
(1R)-1-Cyclohexylethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-89233-0.05g |
(1R)-1-cyclohexylethan-1-ol |
3113-99-3 | 95% | 0.05g |
$56.0 | 2024-05-21 | |
Enamine | EN300-89233-2.5g |
(1R)-1-cyclohexylethan-1-ol |
3113-99-3 | 95% | 2.5g |
$420.0 | 2024-05-21 | |
Enamine | EN300-89233-0.25g |
(1R)-1-cyclohexylethan-1-ol |
3113-99-3 | 95% | 0.25g |
$119.0 | 2024-05-21 | |
Chemenu | CM116227-10g |
(R)-1-Cyclohexylethanol |
3113-99-3 | 95% | 10g |
$1200 | 2023-03-06 | |
abcr | AB534479-250 mg |
(R)-1-Cyclohexylethan-1-ol; . |
3113-99-3 | 250mg |
€626.50 | 2023-06-14 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY037913-1g |
(R)-1-Cyclohexylethanol |
3113-99-3 | ≥95% | 1g |
¥2009.00 | 2024-07-10 | |
eNovation Chemicals LLC | Y1218525-10G |
(1R)-1-cyclohexylethanol |
3113-99-3 | 97% | 10g |
$1240 | 2024-07-21 | |
TRC | A602973-100mg |
(1R)-1-cyclohexylethan-1-ol |
3113-99-3 | 100mg |
$ 295.00 | 2022-06-08 | ||
eNovation Chemicals LLC | Y1218525-1G |
(1R)-1-cyclohexylethanol |
3113-99-3 | 97% | 1g |
$255 | 2024-07-21 | |
eNovation Chemicals LLC | Y1218525-5G |
(1R)-1-cyclohexylethanol |
3113-99-3 | 97% | 5g |
$745 | 2024-07-21 |
(1R)-1-Cyclohexylethan-1-ol Related Literature
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
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Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
Additional information on (1R)-1-Cyclohexylethan-1-ol
(1R)-1-Cyclohexylethan-1-ol: A Comprehensive Overview
(1R)-1-Cyclohexylethan-1-ol, also known by its CAS number 3113-99-3, is a chiral organic compound with significant applications in various fields of chemistry. This compound, which belongs to the class of secondary alcohols, has a unique structure that makes it highly versatile. The molecule consists of a cyclohexane ring attached to a hydroxymethyl group, with the hydroxyl group located on the first carbon atom of the ethyl chain. The (R) configuration indicates that the hydroxyl group is on the right side when viewed according to the Cahn-Ingold-Prelog priority rules.
The synthesis of (1R)-1-Cyclohexylethan-1-ol can be achieved through several methods, including the reduction of ketones or aldehydes using reducing agents like sodium borohydride or lithium aluminum hydride. One common approach involves the reduction of cyclohexanone with a chiral catalyst to achieve high enantiomeric excess. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules with specific stereochemistry.
Recent studies have highlighted the importance of (1R)-1-Cyclohexylethan-1-ol in asymmetric catalysis. Researchers have demonstrated its utility as a chiral ligand in transition metal-catalyzed reactions, such as hydrogenation and epoxidation. For instance, in a 2023 study published in Nature Catalysis, scientists utilized this compound as a ligand for rhodium-catalyzed asymmetric hydrogenation, achieving excellent enantioselectivity in the synthesis of pharmaceutical intermediates.
In addition to its role in catalysis, (1R)-Cyclohexylethan-1-ol has found applications in materials science. Its ability to form stable complexes with metal ions has led to its use in the development of new coordination polymers and metal-organic frameworks (MOFs). These materials exhibit unique properties, such as high surface area and porosity, making them promising candidates for gas storage and separation applications.
The physical properties of (R)-Cyclohexylethan-1-ol are also worth noting. It has a melting point of approximately -5°C and a boiling point around 75°C under standard conditions. Its solubility in water is moderate, but it is highly soluble in organic solvents like dichloromethane and ethyl acetate. These properties make it suitable for use in various organic reactions where solubility and phase separation are critical factors.
From an environmental perspective, CAS No 3113-99-3 has been studied for its biodegradability and toxicity profiles. Research indicates that it undergoes rapid biodegradation under aerobic conditions, posing minimal risk to aquatic ecosystems when used responsibly. However, its potential toxicity to aquatic organisms highlights the need for proper handling and disposal procedures.
In conclusion, (R)-Cyclohexylethan-ol is a versatile compound with diverse applications across multiple disciplines. Its chiral nature makes it invaluable in asymmetric synthesis and catalysis, while its physical properties render it suitable for use in materials science and organic chemistry. As research continues to uncover new uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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